Cas no 1120244-47-4 (1-Ethyl-1,3-benzodiazole-5-carbonitrile)

1-Ethyl-1,3-benzodiazole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Ethyl-1H-benzo[d]imidazole-5-carbonitrile
- 1-ethylbenzimidazole-5-carbonitrile
- DTXSID10626290
- 1-ETHYL-1H-BENZIMIDAZOLE-5-CARBONITRILE
- VUB24447
- AKOS006332945
- AS-38948
- 1-Ethyl-benzimidazole-5-carbonitrile
- SCHEMBL5085214
- 1-Ethyl-1,3-benzodiazole-5-carbonitrile
- 1120244-47-4
- MFCD12827521
- CS-0441207
- 1-ethyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)
-
- MDL: MFCD12827521
- インチ: InChI=1S/C10H9N3/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13/h3-5,7H,2H2,1H3
- InChIKey: UHXUPSPGFPYATJ-UHFFFAOYSA-N
- SMILES: CCN1C=NC2=C1C=CC(=C2)C#N
計算された属性
- 精确分子量: 171.079647300g/mol
- 同位素质量: 171.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 41.6Ų
1-Ethyl-1,3-benzodiazole-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM275913-10g |
1-Ethyl-1H-benzo[d]imidazole-5-carbonitrile |
1120244-47-4 | 95% | 10g |
$448 | 2021-06-17 | |
Alichem | A019102525-25g |
1-Ethyl-1,3-benzodiazole-5-carbonitrile |
1120244-47-4 | 96% | 25g |
$584.79 | 2023-09-04 | |
eNovation Chemicals LLC | Y1232913-5g |
1-ethyl-1H-benzimidazole-5-carbonitrile |
1120244-47-4 | 95% | 5g |
$175 | 2024-06-07 | |
A2B Chem LLC | AE14002-5g |
1-Ethyl-1,3-benzodiazole-5-carbonitrile |
1120244-47-4 | 95% | 5g |
$111.00 | 2024-04-20 | |
1PlusChem | 1P008W2A-25g |
1-ethyl-1H-benzimidazole-5-carbonitrile |
1120244-47-4 | 96% | 25g |
$383.00 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511874-5g |
1-Ethyl-1H-benzo[d]imidazole-5-carbonitrile |
1120244-47-4 | 98% | 5g |
¥1268.00 | 2024-08-09 | |
abcr | AB265403-5 g |
1-Ethyl-1H-benzimidazole-5-carbonitrile |
1120244-47-4 | 5 g |
€381.90 | 2023-07-20 | ||
TRC | E899808-250mg |
1-Ethyl-1,3-benzodiazole-5-carbonitrile |
1120244-47-4 | 250mg |
$69.00 | 2023-05-18 | ||
TRC | E899808-1g |
1-Ethyl-1,3-benzodiazole-5-carbonitrile |
1120244-47-4 | 1g |
$144.00 | 2023-05-18 | ||
TRC | E899808-100mg |
1-Ethyl-1,3-benzodiazole-5-carbonitrile |
1120244-47-4 | 100mg |
$64.00 | 2023-05-18 |
1-Ethyl-1,3-benzodiazole-5-carbonitrile 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
1-Ethyl-1,3-benzodiazole-5-carbonitrileに関する追加情報
Introduction to 1-Ethyl-1,3-benzodiazole-5-carbonitrile (CAS No. 1120244-47-4)
1-Ethyl-1,3-benzodiazole-5-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1120244-47-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the benzodiazole class, which is well-documented for its diverse biological activities. The structural incorporation of an ethyl group at the 1-position and a nitrile group at the 5-position introduces unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The benzodiazole scaffold is renowned for its role in central nervous system (CNS) modulation, particularly in the development of anxiolytics, sedatives, and muscle relaxants. However, modifications to this core structure can lead to compounds with altered pharmacokinetic profiles and novel therapeutic effects. The presence of the nitrile group in 1-Ethyl-1,3-benzodiazole-5-carbonitrile not only influences its reactivity but also contributes to its potential interaction with biological targets. This feature has been increasingly studied in recent years, as nitrile-containing compounds often exhibit enhanced bioavailability and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-Ethyl-1,3-benzodiazole-5-carbonitrile and biological receptors. Studies suggest that the ethyl substituent at the 1-position may enhance binding affinity by optimizing the compound's conformational flexibility, while the nitrile group could serve as a hydrogen bond acceptor or participate in π-stacking interactions. These insights have guided the design of derivatives with improved pharmacological properties.
In vitro investigations have highlighted the potential of 1-Ethyl-1,3-benzodiazole-5-carbonitrile as a modulator of various neurotransmitter systems. For instance, preliminary data indicate that this compound may interact with serotonin receptors, which are implicated in mood regulation and anxiety disorders. The unique combination of structural features makes it a valuable scaffold for developing next-generation therapeutics targeting neurological conditions. Additionally, its stability under various pH conditions suggests broad applicability in formulation development.
The synthesis of 1-Ethyl-1,3-benzodiazole-5-carbonitrile involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated coupling processes, have been employed to achieve high yields and purity. These techniques align with contemporary trends in synthetic chemistry aimed at improving efficiency and sustainability.
The pharmacological profile of 1-Ethyl-1,3-benzodiazole-5-carbonitrile is further illuminated by its interaction with metabolic enzymes. Preliminary studies suggest that this compound exhibits moderate resistance to cytochrome P450-mediated degradation, which could translate into longer half-lives and reduced dosing frequencies in clinical settings. This characteristic is particularly advantageous for drugs requiring prolonged therapeutic effects.
Exploration of 1-Ethyl-1,3-benzodiazole-5-carbonitrile in preclinical models has revealed promising results in animal models of anxiety and stress response. The compound's ability to modulate neurotransmitter release without causing excessive sedation or tolerance makes it an attractive candidate for further development. These findings are supported by evidence from related benzodiazole derivatives, which have demonstrated similar benefits when optimized for selectivity.
The versatility of 1-Ethyl-1,3-benzodiazole-5-carbonitrile extends beyond CNS applications. Emerging research indicates potential utility in anti-inflammatory and analgesic contexts due to its ability to inhibit certain inflammatory pathways. The nitrile moiety has been shown to engage with biological targets involved in cytokine production and prostaglandin synthesis, offering a dual mechanism of action.
Future directions in the study of 1-Ethyl-1,3-benzodiazole-5-carbonitrile include structural optimization to enhance target specificity and reduce off-target effects. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into viable drug candidates. High-throughput screening (HTS) approaches combined with machine learning algorithms can accelerate the identification of lead compounds derived from this scaffold.
The regulatory landscape for novel pharmaceuticals necessitates rigorous safety and efficacy evaluations before clinical translation. Good Manufacturing Practices (GMP) compliance ensures that synthesized batches of 1-Ethyl-1,3-benzodiazole-5-carbonitrile meet stringent quality standards required for preclinical studies. Regulatory agencies prioritize compounds with demonstrated therapeutic potential and favorable safety profiles.
In conclusion, 1-Ethyl-1,3-benzodiazole-5-carbonitrile (CAS No. 1120244-47-4) represents a compelling example of how structural modifications can yield compounds with novel biological activities. Its potential applications span multiple therapeutic areas, driven by its unique chemical properties and favorable pharmacokinetic characteristics. Continued research will be instrumental in unlocking its full therapeutic promise.
1120244-47-4 (1-Ethyl-1,3-benzodiazole-5-carbonitrile) Related Products
- 1215206-55-5(5-Cyano-1-isopropylbenzoimidazole)
- 3878-41-9(2-Hydroxyethyl Benzyl Sulfide)
- 1864015-32-6(4,6-dimethyl-2-{2-(piperidin-4-yl)ethylsulfanyl}pyrimidine hydrochloride)
- 1804351-17-4(Methyl 2-iodo-6-methyl-3-(trifluoromethoxy)pyridine-5-carboxylate)
- 338415-02-4(Ethyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanoate)
- 2172213-43-1(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoylpyrrolidin-3-yl}acetic acid)
- 1261234-91-6(tert-Butyl 4-((5-bromothiophen-2-yl)sulfonyl)-2-methylpiperazine-1-carboxylate)
- 2411195-76-9(2-Chloro-N-(5-methyl-2-oxo-1-phenylpyrrolidin-3-yl)propanamide)
- 2091137-78-7(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)
- 79276-05-4(Z-Tic-OtBu)
